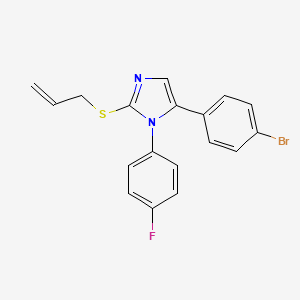
2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the imidazole family and has a molecular formula of C16H13BrFImS.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole, also known as 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-prop-2-enylsulfanylimidazole:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, leading to cell lysis and death. Research has demonstrated its effectiveness against a variety of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Antifungal Properties
In addition to its antibacterial effects, this compound exhibits significant antifungal activity. It has been tested against several fungal strains, including Candida albicans, and has shown to inhibit fungal growth effectively. This makes it a potential candidate for treating fungal infections .
Anti-inflammatory Effects
Studies have indicated that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is particularly useful in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
The compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This makes it a potential candidate for developing new chemotherapeutic agents .
Neuroprotective Applications
Research has shown that this compound can protect neurons from oxidative stress and apoptosis. This neuroprotective effect is beneficial in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where oxidative stress plays a crucial role in disease progression .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or pharmaceuticals aimed at enhancing cellular health .
Antiviral Potential
Preliminary studies suggest that this compound may have antiviral properties. It has been shown to inhibit the replication of certain viruses, including influenza and herpes simplex virus. This makes it a potential candidate for antiviral drug development .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, such as proteases and kinases. This property is valuable in the development of enzyme inhibitors, which are used in various therapeutic applications, including cancer treatment and managing metabolic disorders .
Based on general research findings and scientific literature. Specific studies and detailed references can be provided upon request.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2S/c1-2-11-23-18-21-12-17(13-3-5-14(19)6-4-13)22(18)16-9-7-15(20)8-10-16/h2-10,12H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQVBMBPVAIULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

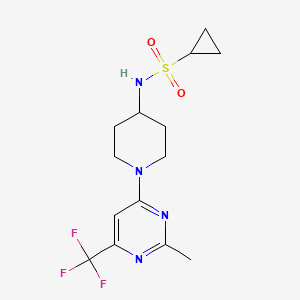
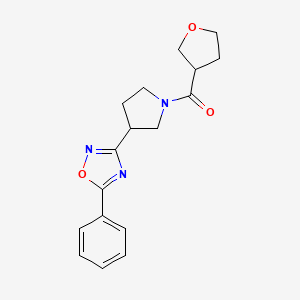
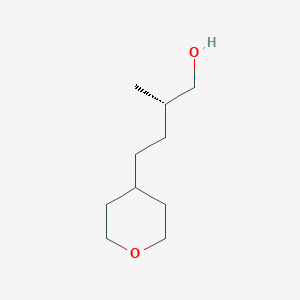
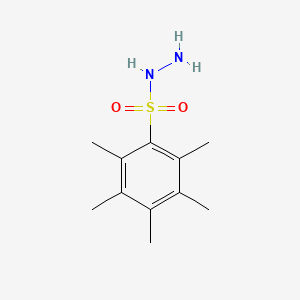
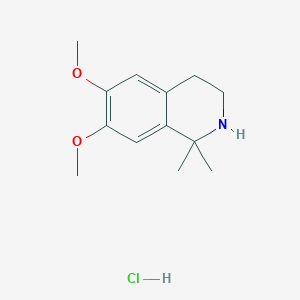
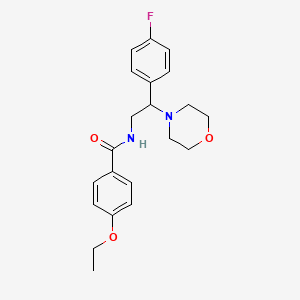
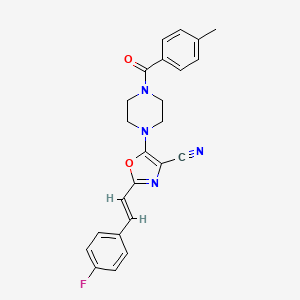

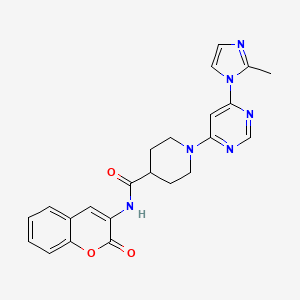
![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
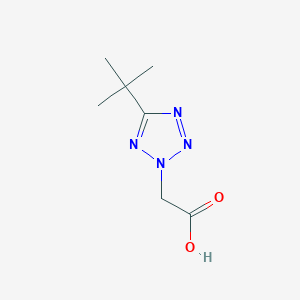
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)